

Application Note: Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde Derivatives

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Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The unique structural motif, combining a substituted pyridine ring with a benzaldehyde functionality, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Pyridine-containing molecules are prevalent in pharmaceuticals, exhibiting a broad spectrum of activities. This application note provides a detailed protocol for the synthesis of **4-(6-Bromopyridin-2-yl)benzaldehyde** via a selective mono-Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Substituted pyridines are a cornerstone in the design of novel therapeutic agents.^{[1][2][3]} The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The bromo-substituent on the pyridine ring of the target compound offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug development programs. The benzaldehyde group is a versatile precursor for the synthesis of various functional groups, including amines, alcohols, and carboxylic acids, further expanding the chemical space accessible from this intermediate.

Synthetic Protocol: Selective Mono-Suzuki-Miyaura Coupling

The synthesis of **4-(6-Bromopyridin-2-yl)benzaldehyde** is achieved through a selective mono-Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The key to this synthesis is the controlled reaction stoichiometry to favor the mono-coupled product over the di-substituted byproduct.

Reaction Scheme:

Materials and Reagents

- 2,6-Dibromopyridine
- 4-Formylphenylboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Toluene
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Equipment

- Schlenk flask or round-bottom flask with a reflux condenser
- Magnetic stirrer with heating plate

- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Silica gel for column chromatography

Experimental Procedure

- Reaction Setup: In a Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 eq) to the flask.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, **4-(6-Bromopyridin-2-yl)benzaldehyde**.

Data Presentation

Table 1: Reagent Quantities and Properties

Reagent	Molecular Weight (g/mol)	Molar Ratio	CAS Number
2,6-Dibromopyridine	236.88	1.0	626-05-1
4-Formylphenylboronic acid	149.92	1.1	456-40-6
Pd(dppf)Cl ₂	731.70	0.05	72287-26-4
Potassium Carbonate	138.21	2.0	584-08-7

Table 2: Expected Yield and Characterization Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected Yield (%)	Purity (%)
4-(6-Bromopyridin-2-yl)benzaldehyde	C ₁₂ H ₈ BrNO	262.10	60-75	>95

Note: The expected yield is based on analogous mono-Suzuki coupling reactions of dihalogenated pyridines.

Table 3: Spectroscopic Data for 4-(6-Bromopyridin-2-yl)benzaldehyde

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.11 (s, 1H, -CHO), 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (t, J = 7.8 Hz, 1H, Py-H), 7.63 (d, J = 7.6 Hz, 1H, Py-H), 7.48 (d, J = 7.6 Hz, 1H, Py-H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 191.9, 158.2, 156.8, 142.1, 139.7, 136.2, 130.3, 129.9, 127.8, 121.6.
IR (KBr, cm ⁻¹)	v: 3060, 2850, 1705 (C=O), 1580, 1550, 1420, 1200, 820.
Mass Spec (EI)	m/z: 261/263 (M ⁺).

Note: Spectroscopic data is predicted based on the structure and may vary slightly based on experimental conditions.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Workflow for the Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde

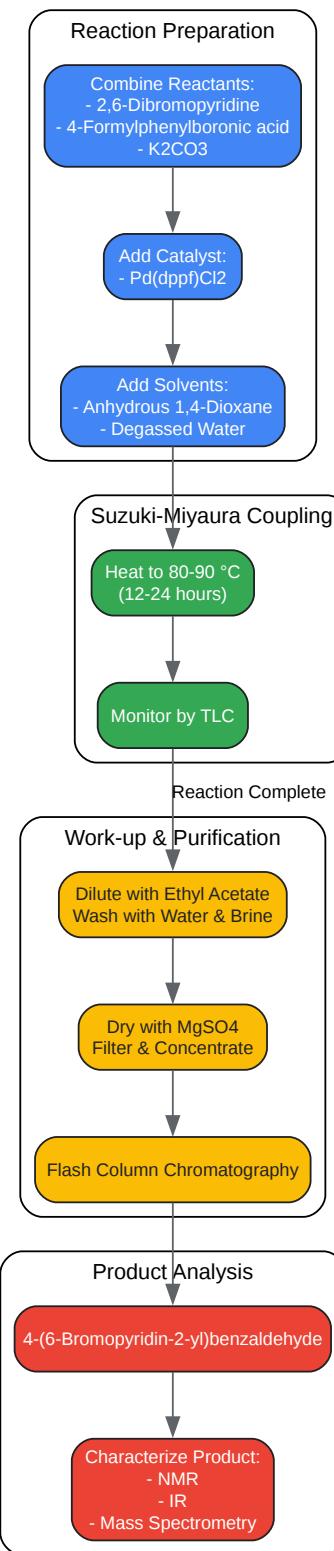
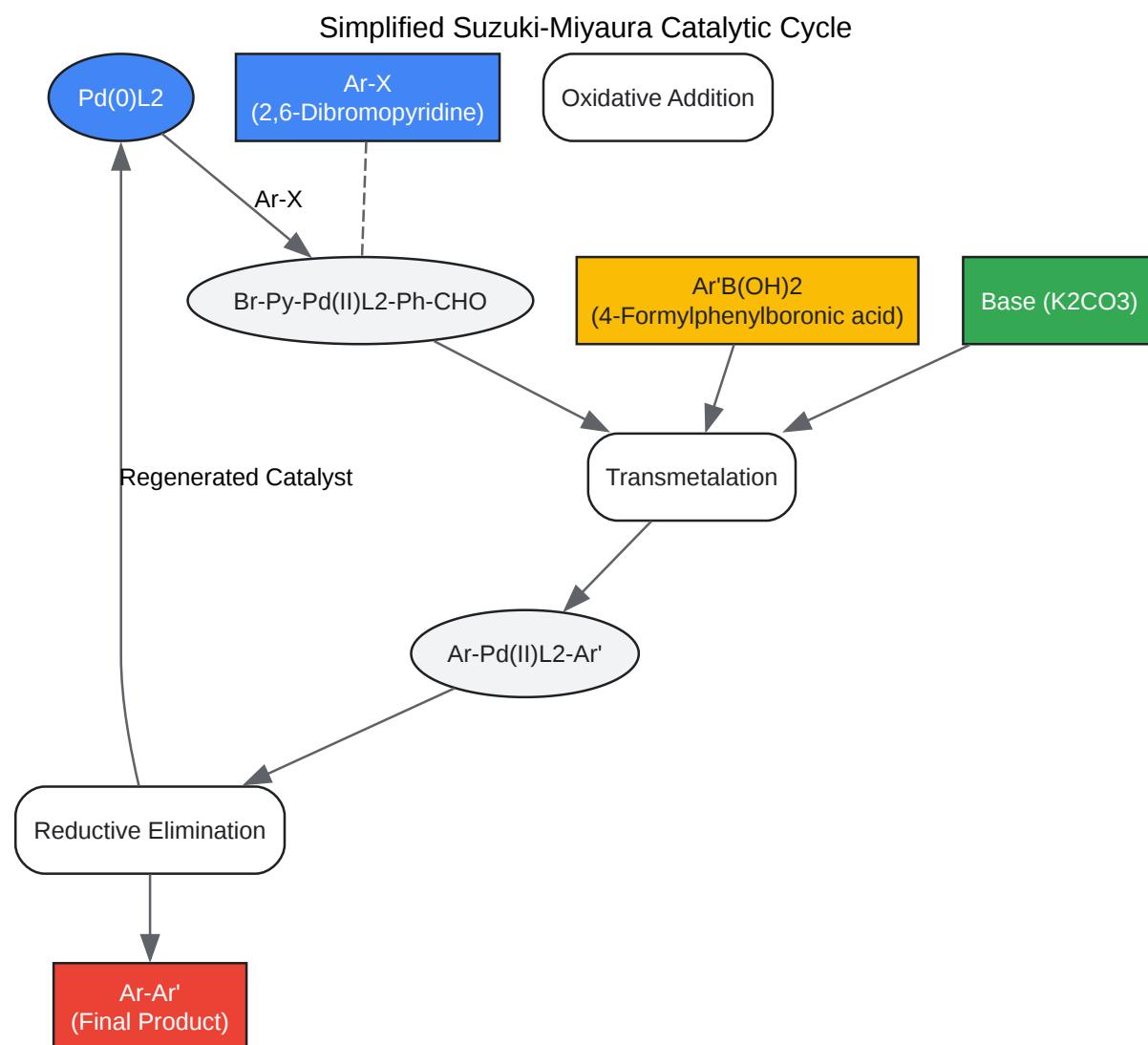
[Click to download full resolution via product page](#)**Caption: Synthetic workflow for 4-(6-Bromopyridin-2-yl)benzaldehyde.**

Diagram 2: Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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